4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide)
Description
Historical Perspectives on Diamidine Chemotherapy Development
The journey of diamidines in chemotherapy is a notable chapter in medicinal chemistry, originating from the need for effective treatments against protozoal diseases.
The initial development of stilbamidine (B1663490) can be traced back to the late 1930s. A. J. Ewins and J. N. Ashley first prepared the compound, with its trypanocidal (ability to kill trypanosomes) activity being reported by E. M. Lourie and W. Yorke in 1939. Preliminary pharmacological studies were conducted by R. Wien in 1943. These early studies established stilbamidine as a potent agent against trypanosomes, the protozoan parasites responsible for diseases like African trypanosomiasis (sleeping sickness).
The mechanism of action of stilbamidine was found to involve its interaction with nucleic acids. Specifically, it binds to the minor groove of DNA, with a preference for AT-rich sequences, leading to the inhibition of DNA replication and transcription in pathogens. This interference with essential cellular processes ultimately results in the death of the microorganism. Further research in the mid-20th century delved into its mode of action and clinical applications, with early reviews summarizing its pharmacology.
The discovery of stilbamidine's antiprotozoal properties spurred the development of a whole class of aromatic diamidine compounds. researchgate.net These molecules, characterized by two amidine groups linked by an aromatic system, were explored for their potential to treat a variety of parasitic infections.
One of the most well-known examples from this class is Pentamidine (B1679287) , which has been used clinically for over 70 years to treat trypanosomiasis, leishmaniasis, and Pneumocystis carinii pneumonia. semanticscholar.org Another significant compound is Diminazene (B1218545) (Berenil), which also demonstrated therapeutic utility against several protozoan diseases. semanticscholar.org The success of these early diamidines led to the synthesis of numerous derivatives in the 1970s and beyond, in an effort to identify more effective and less toxic drugs. semanticscholar.org Researchers synthesized compounds like Furamidine (B1674271) and 4′,6′-diamidino-2-phenylindole (DAPI), which also showed significant antiprotozoal activity. semanticscholar.org This continuous evolution has established aromatic diamidines as a promising template for the design and development of new drugs against trypanosomatids. semanticscholar.org
Contemporary Significance of Stilbamidine Dihydrochloride (B599025) in Antimicrobial Research
Despite being one of the earlier discoveries, stilbamidine dihydrochloride and the broader class of aromatic diamidines continue to be relevant in modern antimicrobial research.
Aromatic diamidines are recognized for their broad-spectrum antimicrobial activity, which extends to bacteria, fungi, and various protozoa. scielo.brtargetmol.com This wide range of activity is primarily attributed to their ability to bind to the DNA minor groove. scielo.br Ongoing research continues to explore the full potential of these compounds. For instance, analogues of Furamidine have been developed that show high efficacy when administered intravenously. semanticscholar.org The development of prodrugs, such as the bis-O-methylamidoxime of furamidine which entered Phase II clinical trials, represents a strategy to improve oral bioavailability. semanticscholar.orgscielo.br
The yeast Saccharomyces cerevisiae has been used as a model organism to study the mechanisms of action of these compounds, with research indicating that some diamidines, like DB75 (an analogue of pentamidine), can inhibit mitochondrial function. nih.gov This suggests that mitochondria may be a key cellular target for this class of antimicrobials. nih.gov
Neglected tropical diseases (NTDs), which disproportionately affect impoverished populations, remain a significant global health challenge. who.intnih.gov Aromatic diamidines, including stilbamidine, are still considered important in the research and development of treatments for NTDs like Human African Trypanosomiasis (sleeping sickness) and leishmaniasis. researchgate.netdndi.orgdzif.de The Drugs for Neglected Diseases initiative (DNDi) continues to work on developing new treatments for these diseases, highlighting the ongoing need for effective and accessible medicines. dndi.org
In the realm of oncology, stilbamidine and other aromatic diamidines have shown potential. targetmol.com There is evidence of stilbamidine being used in the treatment of multiple myeloma. medchemexpress.comglpbio.com The interaction of aromatic diamidines with nucleic acids has been a subject of study in cancer research to understand their potential therapeutic effects and toxicities. oup.comjohnshopkins.edu Research into furamidine analogues has revealed that their intracellular distribution can be modulated, directing them to either the cell nucleus or the mitochondria, which could be a useful strategy for inducing apoptosis in tumor cells. aacrjournals.org Furthermore, stilbamidine has been identified as an inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that is a potential target in cancer therapy. acs.org The repositioning of antiparasitic drugs like pentamidine for cancer therapy is an active area of research, given the overlapping cellular mechanisms between cancer cells and some pathogens. nih.gov
Data from Research Findings
Below are tables summarizing key research data related to stilbamidine and other diamidines.
Inhibitory Concentrations (IC50) of Diamidine Compounds
| Compound | Target/Organism | IC50 (µM) | Citation |
| Adenosine (B11128) | [3H]pentamidine uptake | 1.2 | medchemexpress.com |
| Melarsen oxide | [3H]pentamidine uptake | 0.7 | medchemexpress.com |
| Propamidine (B86517) | [3H]pentamidine uptake | 6.1 | medchemexpress.com |
| Stilbamidine dihydrochloride | [3H]pentamidine uptake | 110 | medchemexpress.com |
| Stilbamidine | PRMT1 | 15.2 | acs.org |
| Stilbamidine | PRMT5 | 44.1 | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURVNDSFNJHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861808 | |
| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-06-5 | |
| Record name | Stilbamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Action of Stilbamidine Dihydrochloride
Molecular Target Engagement
The therapeutic effects of Stilbamidine (B1663490) dihydrochloride (B599025) are a consequence of its interaction with multiple molecular targets within a cell. These interactions can be broadly categorized into its binding to deoxyribonucleic acid (DNA) and its accumulation within non-DNA containing organelles, which in turn interferes with essential metabolic pathways.
A primary mechanism of action for stilbamidine is its ability to target and bind to DNA. nih.govinvivochem.com This interaction is non-covalent and disrupts the normal function and processing of the genetic material, ultimately inhibiting cell division and the reproduction of pathogenic organisms. nih.govinvivochem.com
Stilbamidine functions as a DNA minor groove binder, a class of molecules that fit into the smaller of the two grooves in the DNA double helix. nih.govvulcanchem.comcore.ac.uk This binding is highly selective for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. researchgate.net Research indicates that stilbamidine and similar aromatic diamidines exhibit strong binding at sites with three or more consecutive A-T base pairs. nih.gov The positively charged amidine groups of the molecule are critical for this interaction, engaging in electrostatic interactions and hydrogen bonding with the floor of the minor groove. vulcanchem.com
Theoretical studies comparing stilbamidine with berenil, another diarylamidine, reveal differences in their binding modes. nih.gov While both interact with the minor groove, stilbamidine's binding involves a distinct orientation where each side of its long axis faces a different DNA strand. nih.gov The binding is significantly influenced by the electrostatic potential within the DNA grooves. nih.gov This specific interaction displaces the "spine of hydration" normally present in the A-T rich minor groove, further stabilizing the drug-DNA complex. nih.gov
Table 1: Comparative DNA Binding Characteristics of Stilbamidine and Berenil
| Feature | Stilbamidine | Berenil |
| Binding Site | DNA Minor Groove (A-T rich regions) core.ac.uknih.gov | DNA Minor Groove (A-T rich regions) core.ac.uknih.gov |
| Binding Mode | Each side of the molecule's long axis faces a distinct DNA strand. nih.gov | Interacts predominantly through its concave side with two thymidines on opposite strands. nih.gov |
| Key Interaction | Electrostatic contributions and hydrogen bonding. vulcanchem.comnih.gov | Predominantly hydrogen bonding with thymidine (B127349) oxygen atoms. nih.gov |
| Structural Influence | Linear, planar structure fits into the minor groove. nih.gov | Slightly curved shape facilitates interaction with the groove's curvature. nih.gov |
The direct consequence of stilbamidine's high-affinity binding to the DNA minor groove is the disruption of DNA-dependent processes. researchgate.net By occupying the minor groove, the compound can physically obstruct the binding of essential proteins, such as DNA and RNA polymerases and transcription factors, which are necessary for replication and transcription. researchgate.net This interference impedes the synthesis of new nucleic acids (both DNA and RNA), effectively halting the cell's ability to replicate its genetic material and transcribe genes into functional proteins. The ultimate outcome of this inhibition is the cessation of cell division and reproduction. nih.govinvivochem.com
Beyond its direct interaction with DNA, stilbamidine's mechanism of action also involves its accumulation in specific cellular compartments, which are not primarily composed of DNA. This sequestration can disrupt vital metabolic functions within the cell.
Stilbamidine is known to be taken up and concentrated within lysosomes. nih.govinvivochem.com Lysosomes are acidic organelles responsible for cellular waste breakdown and recycling. elifesciences.orgc-path.org The accumulation of basic compounds like stilbamidine within these acidic vesicles is a phenomenon known as cationic ion trapping, where the molecule becomes protonated and is unable to diffuse back across the lysosomal membrane. elifesciences.orgbioivt.com
In trypanosomes and some fungi, stilbamidine accumulates in specialized organelles called volutin granules. nih.govasm.orgwikipedia.org These granules are essentially storage sites for inorganic polyphosphate. wikipedia.org The accumulation of stilbamidine and its analogue hydroxystilbamidine (B1199296) in these granules has been observed through fluorescence microscopy, suggesting this is a significant aspect of its intracellular distribution. nih.govasm.org
Table 2: Summary of Stilbamidine's Cellular Targets
| Target Category | Specific Target | Consequence of Interaction |
| DNA Target | A-T rich regions of the DNA minor groove researchgate.netnih.gov | Inhibition of DNA replication and transcription, leading to cessation of cell division. invivochem.com |
| Non-DNA Target | Lysosomes nih.govinvivochem.com | Sequestration of the compound, potential disruption of lysosomal function. bioivt.com |
| Non-DNA Target | Volutin Granules / Acidocalcisomes (in trypanosomes) nih.govasm.org | High concentration of the drug within the organelle, potential interference with polyphosphate metabolism. asm.org |
The significant accumulation of stilbamidine within volutin granules, which are also known as acidocalcisomes in trypanosomes, points to a potential secondary mechanism of action: the disruption of polyphosphate metabolism. nih.govasm.org Acidocalcisomes are acidic organelles that store high concentrations of polyphosphates and are crucial for various cellular functions in these organisms, including phosphate (B84403) storage, osmoregulation, and virulence. asm.orgnih.gov It has been hypothesized that the accumulation of diamidines like stilbamidine within these organelles could interfere with the synthesis, storage, or hydrolysis of polyphosphates. asm.org Given that proper regulation of polyphosphate is essential for the viability and virulence of parasites like Trypanosoma brucei, its disruption represents a plausible additional mechanism for stilbamidine's therapeutic activity. asm.orgnih.gov
Non-DNA Cellular Targets
Protein Arginine Methyltransferase 1 (PRMT1) Inhibition
Stilbamidine is recognized as a micromolar inhibitor of PRMT1, an enzyme responsible for the majority of arginine methylation in mammalian cells. acs.orgacs.org PRMTs are a family of enzymes that play crucial roles in various cellular processes, including gene expression, RNA splicing, and signal transduction, by catalyzing the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to arginine residues on protein substrates. acs.orgresearchgate.net The dysregulation of PRMT1 has been implicated in several diseases, making it a target for therapeutic intervention. mdpi.comresearchgate.net
Kinetic and docking analyses have revealed that stilbamidine binds to the peptide/protein arginyl substrate binding site of human PRMT1. researchgate.netnih.gov The structural similarity between the amidine group of stilbamidine and the guanidine (B92328) group of arginine allows it to mimic the natural substrate of PRMT1. acs.orgresearchgate.net This mimicry enables stilbamidine to at least partially target the substrate binding site, leading to what is described as mixed or noncompetitive inhibition. researchgate.netnih.gov
The active site of PRMT1 is comprised of binding sites for both SAM (the methyl donor) and the arginine substrate. mdpi.com Stilbamidine's interaction primarily occurs at the arginine binding site, which is characterized by a hydrophobic pocket formed by aromatic amino acid residues such as Tyr47, Tyr156, and Tyr160. mdpi.com By occupying this site, stilbamidine interferes with the binding of the natural protein substrate, thereby inhibiting the methylation process. researchgate.net
Inhibitory Activity of Diamidine Compounds on PRMT1
| Compound | PRMT1 IC50 (μM) | PRMT5 IC50 (μM) | Selectivity (PRMT5/PRMT1) |
|---|---|---|---|
| Stilbamidine | 15.2 | 44.1 | 2.9 |
| Furamidine (B1674271) (Compound 1) | 9.4 | 166 | 17.7 |
| Compound 5 | 7.2 | 186 | 25.8 |
Research has shown that while stilbamidine is an effective inhibitor of PRMT1, other diamidine compounds, such as furamidine, exhibit greater potency and selectivity. acs.orgsemanticscholar.org For instance, stilbamidine has an IC₅₀ value of 15.2 μM for PRMT1, compared to furamidine's 9.4 μM. acs.orgsemanticscholar.org
The inhibition of PRMT1 by compounds like stilbamidine has significant implications for various cellular functions. One notable area of research is the role of arginine methylation in platelet function. nih.gov Key proteins within platelets are known to be modified by arginine methylation. nih.gov
Studies using PRMT inhibitors have demonstrated that blocking this enzymatic activity can impair platelet aggregation in response to stimuli such as thrombin and collagen. nih.gov This inhibition is associated with a decrease in the membrane expression and activation of the critical platelet integrin αIIbβ3. nih.gov While much of this research has utilized furamidine as a specific PRMT1 inhibitor, the findings highlight the broader consequences of inhibiting PRMT1 activity, a mechanism shared by stilbamidine. acs.org These results suggest that PRMT inhibitors could have potential applications as antiplatelet agents. nih.gov
Cellular Uptake and Intracellular Trafficking
The entry of stilbamidine into cells is a critical step for its biological activity and is mediated by specific membrane transporters. mdpi.comunpad.ac.idresearchgate.net
The high-affinity pentamidine (B1679287) transporter 1 (HAPT1), which has been identified as the Trypanosoma brucei aquaglyceroporin 2 (TbAQP2), plays a role in the uptake of diamidine compounds. nih.govnih.gov However, research indicates that stilbamidine displays only a low affinity for HAPT1. nih.govmedchemexpress.commedchemexpress.com While HAPT1 is a primary transporter for pentamidine, its contribution to stilbamidine uptake is considered minimal. elifesciences.orgresearchgate.net Competition assays have confirmed the low binding affinity of stilbamidine for HAPT1/TbAQP2. elifesciences.org
In contrast to its weak interaction with HAPT1, stilbamidine is a strong inhibitor of the adenosine-sensitive pentamidine transporter (ASPT1). medchemexpress.commedchemexpress.cominvivochem.com This transporter, also known as the P2 aminopurine transporter (TbAT1), is responsible for a significant portion of pentamidine uptake in T. brucei. nih.govwustl.edu Stilbamidine's ability to potently inhibit this transporter suggests that ASPT1 is a major route for its entry into cells. wustl.edu The IC₅₀ value for stilbamidine in inhibiting [³H]pentamidine uptake via ASPT1 has been determined to be 110 μM. medchemexpress.commedchemexpress.cominvivochem.com
Inhibition of Pentamidine Transporters by Stilbamidine Dihydrochloride
| Transporter | Interaction with Stilbamidine Dihydrochloride | IC50 (μM) |
|---|---|---|
| High-Affinity Pentamidine Transporter (HAPT1) | Low affinity | Not specified as high |
| Adenosine-Sensitive Pentamidine Transporter (ASPT1) | Strongly inhibited | 110 |
Role of Membrane Transporters in Permeation
TbAT1/P2 Aminopurine Transporter Considerations
Stilbamidine, a diamidine compound, is recognized and transported into Trypanosoma brucei, the causative agent of African trypanosomiasis, primarily through the P2 aminopurine transporter. This transporter is encoded by the TbAT1 gene. nih.govresearchgate.net The P2 transporter also facilitates the uptake of other diamidines and melaminophenyl arsenicals. nih.goved.ac.uk
Research has demonstrated that the uptake of stilbamidine by trypanosomes is a rapid process. ed.ac.uk The P2 transporter's affinity for stilbamidine is a critical factor in the drug's mechanism of action. researchgate.net Studies involving the inhibition of adenosine (B11128) uptake have been instrumental in characterizing the role of the P2 transporter. For instance, stilbamidine has been shown to inhibit the P2-mediated uptake of adenosine in bloodstream forms of T. b. brucei. researchgate.net
The significance of the TbAT1/P2 transporter in the action of diamidines is further highlighted by the mechanisms of drug resistance. nih.gov In some drug-resistant trypanosome lines, a loss of P2-mediated uptake has been observed. nih.gov This can occur through the deletion of the TbAT1 gene or a loss of its expression at the RNA level. nih.govresearchgate.net The deletion of the TbAT1 gene has been shown to result in a significant reduction in sensitivity to certain diamidines. researchgate.net
It is important to note that while the P2 transporter is a primary route of entry for stilbamidine, other transporters may also play a role, albeit to a lesser extent. unc.edu The existence of secondary uptake routes could explain why the loss of the P2 transporter alone may not lead to complete resistance to all diamidines. unc.edu
**Table 1: Key Transporters Involved in Diamidine Uptake in *Trypanosoma brucei***
| Transporter | Gene | Primary Substrates | Role in Stilbamidine Uptake |
|---|---|---|---|
| P2 Aminopurine Transporter | TbAT1 | Adenosine, Adenine, Melaminophenyl arsenicals, Diamidines | Primary route of uptake. nih.goved.ac.uk |
| High-Affinity Pentamidine Transporter 1 (HAPT1) | TbAQP2 | Pentamidine | Potential minor role. unc.eduelifesciences.org |
| Low-Affinity Pentamidine Transporter 1 (LAPT1) | Not fully identified | Pentamidine | Potential minor role. researchgate.netunc.edu |
Kinetics of Uptake and Intracellular Distribution Studies
The study of the kinetics of stilbamidine uptake and its subsequent distribution within the cell provides crucial insights into its mechanism of action. Stilbamidine is known to accumulate rapidly within trypanosomes. unc.edu
Upon entering the cell, fluorescent diamidines like stilbamidine have been observed to localize swiftly within DNA-containing organelles, namely the nucleus and the kinetoplast. unc.edu The kinetoplast is a network of circular DNA (kDNA) inside a large mitochondrion that is unique to kinetoplastids. This initial localization suggests that a primary target of stilbamidine is the genetic material of the parasite. nih.gov
Over time, the intracellular distribution of some diamidines has been shown to progress. Following the initial accumulation in the nucleus and kinetoplast, these compounds can also be found in other organelles, which are thought to be acidocalcisomes. nih.gov Acidocalcisomes are acidic calcium storage organelles. This broader distribution indicates that stilbamidine may have multiple intracellular targets, contributing to its trypanocidal activity. nih.gov
The kinetics of uptake can be influenced by various factors, including the concentration of the compound and the presence of other substrates for the same transporters. mdpi.com Kinetic studies often involve measuring the rate of uptake over time to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the transport process.
Table 2: Intracellular Localization of Diamidines
| Time Point | Primary Localization | Secondary Localization |
|---|---|---|
| Initial | Nucleus, Kinetoplast unc.edunih.gov | --- |
| Later | Nucleus, Kinetoplast nih.gov | Acidocalcisomes, other non-DNA-containing organelles nih.gov |
The ability of stilbamidine to concentrate to high levels within the parasite is a key feature of its pharmacology. unc.edu This accumulation is carrier-mediated, with the P2 transporter playing a principal role. unc.edu The high intracellular concentrations achieved are significantly greater than the external drug concentrations, indicating an active transport mechanism. nih.gov
Antimicrobial and Antiparasitic Efficacy Studies
Antiprotozoal Research
Stilbamidine (B1663490), an aromatic diamidine, was identified as a compound with high trypanocidal activity in early research. cirad.frplos.org Its efficacy has been evaluated against various species of trypanosomes, the protozoan parasites responsible for trypanosomiasis.
Stilbamidine and its derivatives have demonstrated activity against the subspecies of Trypanosoma brucei that cause Human African Trypanosomiasis, also known as sleeping sickness. cirad.frresearchgate.net The subspecies T. b. gambiense is responsible for the chronic form of the disease in West and Central Africa, while T. b. rhodesiense causes the acute form in Eastern and Southern Africa. researchgate.net Research findings in T. b. brucei, a parasite causing animal trypanosomiasis, are often considered applicable to the human-infective subspecies as well. nih.gov
Trypanosomiasis Research
Trypanosoma brucei Subspecies Activity (e.g., T. b. gambiense, T. b. rhodesiense)
In vitro Efficacy Assessments
Laboratory-based assays have been used to determine the direct effect of stilbamidine on Trypanosoma brucei. These studies have established the concentration of the compound required to inhibit parasite growth. One study determined the in vitro 50% inhibitory concentration (IC50) of stilbamidine against T. b. brucei to be 110 μM. researchgate.netmdpi.com Another investigation reported an IC50 value of 680 ng/mL for stilbamidine against the s427 parent strain of the parasite. ki.se Further research showed that a tbat1-null mutant strain of the parasite, which has altered drug transport mechanisms, exhibited a 7.4-fold higher resistance to stilbamidine, with an IC50 of 5,000 ng/mL. ki.se
| Parasite Strain | IC50 Value | Source |
|---|---|---|
| T. b. brucei | 110 μM | researchgate.netmdpi.com |
| T. b. brucei (s427 wild type) | 680 ng/mL | ki.se |
| T. b. brucei (tbat1-null mutant) | 5,000 ng/mL | ki.se |
In vivo Efficacy in Murine and Other Animal Models
Stilbamidine was evaluated in animal models to assess its therapeutic potential. In early studies using mice infected with trypanosomes, stilbamidine was reported to be the most active compound in a series of diamidines. plos.orgnih.gov It was found to be curative at a dose of 25–50 μg per 20 g mouse, which corresponds to a dosage range of 1.25–2.5 mg/kg of body weight. plos.orgnih.gov This demonstrated its potent effect in a living organism. Despite this high activity, it was ultimately not pursued for human use against trypanosomiasis in favor of other diamidines like pentamidine (B1679287). plos.org
| Animal Model | Infecting Parasite | Curative Dosage | Source |
|---|---|---|---|
| Mouse (20 g) | Trypanosomes | 1.25–2.5 mg/kg | plos.orgnih.gov |
Trypanosoma cruzi is the parasite that causes Chagas disease, or American trypanosomiasis. nih.gov While stilbamidine is a known trypanocidal agent, specific research detailing its efficacy against the distinct life cycle stages of T. cruzi is limited in the reviewed literature.
Trypanosoma cruzi Activity
Epimastigote and Intracellular Amastigote Stage Sensitivity
The epimastigote is a replicative stage of T. cruzi found in the insect vector, while the amastigote is the replicative form inside mammalian host cells. mdpi.com Specific quantitative data, such as IC50 values, for stilbamidine dihydrochloride (B599025) against T. cruzi epimastigotes and intracellular amastigotes are not extensively detailed in the available research. However, related studies have noted the use of stilbamidine. For instance, a platinum (IV) complex salt where stilbamidine was a ligand was reported to be very active against the epimastigote forms of T. cruzi. nih.gov Another study noted that the aromatic diamidine M&B 938, a related compound, induced bright fluorescence in the kinetoplast DNA of T. cruzi epimastigotes, highlighting its interaction with the parasite's genetic material. cirad.fr
Leishmaniasis Research (Leishmania donovani)
Stilbamidine has demonstrated notable efficacy in the treatment of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. Early clinical observations noted that patients undergoing treatment with stilbamidine for kala-azar (visceral leishmaniasis) rarely suffered from concurrent malaria. liverpool.ac.uk This compound has been shown to be effective against antimony-resistant strains of Leishmania. army.mil In some cases, patients who did not respond to other treatments were successfully treated with stilbamidine. army.mil
The mechanism of action of stilbamidine and other diamidines against Leishmania is believed to involve their accumulation within the parasite's cells, particularly in the kinetoplast, a network of circular DNA inside the mitochondrion. sci-hub.seplos.org This accumulation is thought to interfere with essential cellular processes.
Plasmodial Activity (Plasmodium falciparum)
The antimalarial properties of stilbamidine have also been investigated. It has shown definite antimalarial activity against Plasmodium knowlesi in monkeys and Plasmodium relictum in canaries. sci-hub.se In vitro studies have confirmed the potential of diamidines, including stilbamidine, against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. liverpool.ac.uk Research indicates a lack of cross-resistance with standard antimalarial drugs, highlighting its potential as an alternative therapeutic agent. liverpool.ac.uk The rank-order of efficacy among some tested diamidines against P. falciparum was found to be propamidine (B86517), followed by stilbamidine, pentamidine, and then berenil. researchgate.net
Comparative Efficacy with Other Aromatic Diamidines
Stilbamidine belongs to a class of compounds known as aromatic diamidines, which includes other notable agents like pentamidine and diminazene (B1218545). Comparative studies have been conducted to assess their relative efficacies against various pathogens.
In the context of leishmaniasis and trypanosomiasis, both stilbamidine and pentamidine have shown therapeutic value. sci-hub.se While both are effective, some reports suggest that stilbamidine may have a somewhat greater effectiveness than pentamidine in certain cases. sci-hub.se However, stilbamidine has also been noted to be more toxic than pentamidine, which can limit its clinical application. rsc.org
When compared to diminazene, another aromatic diamidine primarily used in veterinary medicine for treating babesiosis and trypanosomiasis, the relative efficacy can vary depending on the specific pathogen and host. researchgate.netscialert.net For instance, in the treatment of babesiosis in horses, diminazene aceturate was found to have a higher efficacy (90%) compared to diminazene diaceturate (80%). researchgate.net
The uptake of these compounds into target cells is mediated by specific transporters. For example, the high-affinity pentamidine transporter (HAPT1) is inhibited by propamidine but shows low affinity for stilbamidine. medchemexpress.commedchemexpress.com In contrast, the adenosine-sensitive pentamidine transporter (ASPT1) is strongly inhibited by both stilbamidine and propamidine. medchemexpress.commedchemexpress.com
Antifungal Research
Stilbamidine dihydrochloride has also been evaluated for its antifungal properties, demonstrating a spectrum of activity against various fungal pathogens.
Spectrum of Activity Against Fungal Pathogens
Research has shown that stilbamidine possesses significant antifungal properties, particularly against systemic fungal infections and dermatophytes. It has been used with some success in human cases of blastomycosis. rsc.org In vitro studies have demonstrated its fungistatic effect against a range of pathogenic fungi. cabidigitallibrary.orgcore.ac.uk For example, in deep cultures, Blastomyces dermatitidis was found to be highly sensitive to stilbamidine. cabidigitallibrary.org
Candida albicans : Stilbamidine has shown sensitivity against Candida albicans. cabidigitallibrary.org However, its effectiveness can be reduced in the presence of albumin. cabidigitallibrary.org In experimental infections in mice, stilbamidine was not found to be effective against C. albicans. cabidigitallibrary.org
Dermatophytes : Stilbamidine has demonstrated fungistatic activity against the dermatophyte Epidermophyton floccosum. cabidigitallibrary.org It has also been tested against other dermatophytes like Trichophyton rubrum, showing considerable in vitro activity.
Interactive Data Table: In Vitro Antifungal Activity of Stilbamidine
| Fungal Species | Activity of Stilbamidine | Reference |
| Blastomyces dermatitidis | Highly sensitive | cabidigitallibrary.org |
| Candida albicans | Sensitive (activity reduced by albumin) | cabidigitallibrary.org |
| Epidermophyton floccosum | Fungistatic | cabidigitallibrary.org |
| Trichophyton rubrum | Significant in vitro activity |
Ancillary Biological Activities
Beyond its antimicrobial properties, stilbamidine dihydrochloride has been investigated for other biological effects, most notably in the realm of oncology.
Anticancer Activity Research (e.g., Multiple Myeloma, Bladder Migratory Cell Carcinoma)
Multiple Myeloma
Pioneering research in the mid-20th century by Dr. I. Snapper first highlighted the potential of stilbamidine in the context of multiple myeloma. tandfonline.comacpjournals.org The treatment of patients with this hematological malignancy led to distinct morphological changes within the cancer cells.
A primary finding was the appearance of large, basophilic inclusion bodies in the cytoplasm of myeloma cells following stilbamidine administration. ashpublications.orgnih.gov These granules were identified as precipitates likely composed of stilbamidine and ribonucleic acid. plos.org This observation was confirmed in subsequent studies, which noted the presence of these inclusions in the majority of myeloma cells from bone marrow aspirates after treatment. ashpublications.org
In terms of clinical outcomes, research has indicated that stilbamidine treatment could provide symptomatic relief for some patients. In one study of five patients with multiple myeloma, two experienced relief from pain. ashpublications.org However, the treatment did not appear to induce a remission or halt the progression of the disease. tandfonline.comashpublications.org
Table 2: Research Findings on Stilbamidine in Multiple Myeloma
| Study Focus | Key Observations | Reported Outcomes | Reference(s) |
|---|---|---|---|
| Cellular Morphology | Formation of large basophilic inclusion bodies in the cytoplasm of myeloma cells. | This was a consistent finding in post-treatment bone marrow aspirations. | ashpublications.orgnih.govkarger.com |
| Symptomatic Relief | Alleviation of bone pain. | Pain relief was observed in 2 out of 5 patients in one study. | acpjournals.orgashpublications.org |
| Disease Course | No arrest or remission of the disease was obtained. | Osteolytic lesions were observed to enlarge despite treatment in one case. | tandfonline.comashpublications.org |
Bladder Migratory Cell Carcinoma
While stilbamidine is noted to have anticancer activity, specific research detailing its efficacy against bladder migratory cell carcinoma is not extensively documented in the available literature. ashpublications.org Some research has explored the activity of stilbamidine analogues, such as DB75, against bladder cancer cell lines, but direct studies on stilbamidine for this indication are limited. researchgate.net
Structure Activity Relationship Sar and Analogue Development
Elucidation of Stilbamidine (B1663490) Dihydrochloride (B599025) SAR
The fundamental structure of stilbamidine, an aromatic diamidine, consists of two benzamidine (B55565) moieties connected by a vinylene (ethenediyl) bridge. nih.gov This arrangement is crucial for its biological effects, which are primarily mediated through binding to the minor groove of DNA and interacting with specific enzymes. nih.govnih.gov Stilbamidine was identified as the first in its class to bind to the peptide/protein arginyl substrate binding site of human Protein Arginine Methyltransferase 1 (PRMT1), a discovery made through docking and kinetic analyses. nih.govresearchgate.net The similarity between its amidine groups and the guanidine (B92328) group of arginine allows it to mimic the natural substrate. nih.gov
Chemical modifications to the core stilbamidine structure have profound effects on its biological activity. The two terminal amidine groups, which are typically protonated at physiological pH, are critical for activity, facilitating ionic interactions and hydrogen bonding within the minor groove of AT-rich DNA sequences or enzyme active sites. nih.govnih.gov
Modifications to these amidine groups or the central linker can alter the molecule's properties. For instance, in studies of related diphenylfuran diamidines, N-alkylation of the amidine groups was found to influence the compounds' intracellular distribution, favoring accumulation in the cell nucleus. aacrjournals.org Conversely, the introduction of bulky phenyl substituents on the amidine nitrogen atoms led to localization in cytoplasmic granules instead of the nucleus. aacrjournals.org This demonstrates that even distal modifications can dramatically shift the site of action and, consequently, the biological outcome.
Furthermore, the nature of the central linker is a key determinant of activity. Replacing the stilbene (B7821643) core with other heterocyclic systems, such as furan (B31954) or indole (B1671886), has been a common strategy in the development of related compounds like furamidine (B1674271). nih.gov These changes affect the molecule's shape, flexibility, and electronic properties, which in turn influences target binding affinity and selectivity.
The length and flexibility of the linker connecting the two aromatic rings are critical parameters in the SAR of diamidines. Studies on a series of linear pentamidine (B1679287) analogues, which share the bis-amidine feature with stilbamidine, have provided significant insights. A clear correlation exists between the length of the aliphatic linker and synergistic antimicrobial activity. acs.org
Reducing the rotational flexibility of the linker, for instance by incorporating planar aromatic motifs like a phenyl group, has been shown to be an effective strategy for enhancing synergistic activity. acs.org The rigidity of these linkers affects not only the spacing but also the relative positioning of the terminal amidine groups, which is crucial for optimal interaction with the target binding site. acs.org
Docking studies have further illuminated these findings, showing that for some inhibitors, a sufficiently long linker is necessary to allow the amidine group to form extra interactions within the target's binding pocket, thereby increasing activity. acs.org In contrast, analogues with shorter linkers may lack the reach to form these crucial contacts, resulting in lower binding affinity. researchgate.netresearchgate.net
Rational Design and Synthesis of Stilbamidine Analogues
The insights gained from SAR studies have fueled the rational design and synthesis of a multitude of stilbamidine analogues aimed at improving therapeutic profiles. The process typically involves creating focused libraries of compounds where specific structural elements are systematically varied to optimize target interaction and biological effect. nih.gov General synthetic strategies often rely on established chemical reactions like the Pinner reaction to form the amidine groups from nitrile precursors or aldol (B89426) condensation to construct the central linker. researchgate.netnih.gov
A major focus of analogue development has been the synthesis of diverse bis-amidine derivatives, inspired by the structures of stilbamidine and pentamidine. acs.org Researchers have explored a wide range of central linkers to modulate the distance and orientation between the cationic amidine heads.
One approach involves varying the length of a simple alkyl chain linker. A study on pentamidine analogues synthesized a series of compounds with linkers ranging from three (propamidine) to eleven (undecamidine) methylene (B1212753) units. acs.org Another strategy involves incorporating heteroatoms like sulfur into the linker, leading to thioether and sulfone analogues, which alters properties like hydrophilicity. acs.org More rigid linkers have also been introduced using aromatic cores such as xylene and naphthalene (B1677914), which restrict conformational freedom. acs.org The synthesis of these derivatives often starts from corresponding dinitrile or dialdehyde (B1249045) precursors, which are then converted to the final bis-amidine compounds. acs.org
Table 1: Examples of Synthesized Bis-Amidine Analogues and Their Linker Characteristics
| Compound Name | Linker Type | Key Structural Feature | Reference |
| Propamidine (B86517) | Aliphatic | 3-carbon chain | acs.org |
| Pentamidine | Aliphatic | 5-carbon chain | acs.org |
| Heptamidine | Aliphatic | 7-carbon chain | acs.org |
| Thioether Analogue 15 | Heteroatom-containing | Thioether (-S-) in linker | acs.org |
| Sulfone Analogue 16 | Heteroatom-containing | Sulfone (-SO2-) in linker | acs.org |
| Xylene-linked Analogue | Aromatic | meta-xylene core | acs.org |
| Naphthalene-linked Analogue | Aromatic | 2,7-disubstituted naphthalene core | acs.org |
To further explore the chemical space, researchers have designed and synthesized hybrid and extended structures based on the diamidine scaffold. This involves replacing one or both of the phenyl rings of stilbamidine with other aromatic or heteroaromatic systems, or by extending the structure with additional ring systems. researchgate.net
For example, analogues of the fluorescent dye DAPI, a related diamidine, have been created by replacing its phenyl group with various substituted aryl and heteroaryl moieties. researchgate.net In other work, hybrid molecules incorporating both indole and benzamidine features have been synthesized, demonstrating that combining different structural motifs can lead to potent biological activity. nih.gov The development of compounds with indole-thiophene-furan cores further highlights the modular approach to designing novel diamidine-based agents. nih.gov These explorations aim to optimize interactions with biological targets by presenting different shapes, sizes, and hydrogen-bonding patterns, leading to compounds with distinct activity profiles.
Table 2: Examples of Extended and Hybrid Diamidine Analogues
| Analogue Class | Core Modification | Resulting Structure Type | Reference |
| DAPI Analogues | Phenyl group replaced with other aryl/heteroaryl rings | Extended Aromatic System | researchgate.net |
| Indole-based Diamidines | Benzene ring replaced with an indole ring | Heterocyclic Hybrid | nih.govnih.gov |
| Benzimidazole-based Diamidines | Benzene ring replaced with a benzimidazole (B57391) ring | Heterocyclic Hybrid | nih.gov |
| Indole-Thiophene-Furan Analogues | Complex heterocyclic core | Multi-Heterocycle Hybrid | nih.gov |
Computational Approaches in SAR Studies
Computational methods are integral to modern drug design and have been widely applied in the SAR studies of stilbamidine and its analogues. mdpi.comfrontiersin.org These in silico techniques provide valuable insights into how these molecules interact with their biological targets at an atomic level, guiding the synthesis of more effective and selective compounds.
Molecular docking is a primary tool used to predict the preferred binding orientation of a ligand within a target's active site. sioc-journal.cn Docking and kinetic analyses were instrumental in identifying that stilbamidine binds to the substrate site of PRMT1. nih.govresearchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.
Beyond static docking, more advanced techniques like molecular dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. researchgate.net Combined with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis, these simulations can provide a more accurate estimation of binding free energies, helping to rationalize the observed potencies of a series of analogues. researchgate.net These computational approaches allow for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. animalmedicalresearch.org These models are built by correlating physicochemical or structural descriptors of the molecules with their experimentally determined activities. animalmedicalresearch.org Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.
In the context of stilbamidine and related diamidines, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their antiparasitic activity. researchgate.netnih.gov These studies typically involve a series of structurally related diamidine derivatives that have been tested for their efficacy against parasites like Trypanosoma brucei. researchgate.netnih.gov
The general workflow for a 3D-QSAR study on diamidines involves:
Data Set Selection : A series of diamidine analogues with a range of biological activities is chosen. researchgate.net
Molecular Modeling and Alignment : The 3D structures of the compounds are generated and aligned based on a common scaffold or a putative binding mode, often guided by docking studies into the DNA minor groove. researchgate.netanimalmedicalresearch.org
Calculation of Molecular Descriptors : CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov
Statistical Analysis : Partial Least Squares (PLS) regression is commonly used to derive a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity. animalmedicalresearch.org
Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
A 3D-QSAR study on a library of heterocyclic diamidine derivatives, including compounds structurally related to stilbamidine, revealed important structural requirements for antitrypanosomal activity. researchgate.netnih.gov The resulting CoMSIA model, which included hydrophobic and hydrogen bond donor/acceptor descriptors in addition to steric and electrostatic fields, showed good predictive ability. researchgate.netnih.gov The contour maps generated from these models can visually represent the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, the models might indicate that bulky substituents are disfavored in a particular region, while hydrogen bond donors are favored in another. pharmacophorejournal.com
The table below summarizes the statistical parameters from a representative 3D-QSAR study on antiparasitic diamidine derivatives, highlighting the robustness and predictive power of the developed models.
| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F-statistic | Number of Components |
| CoMSIA | 0.699 | 0.974 | 0.1 | 120.04 | 5 |
Data derived from a 3D-QSAR study on heterocyclic diamidine derivatives with antiparasitic activity. nih.govamrita.edu
These QSAR models serve as a valuable guide for the rational design of new stilbamidine analogues with potentially enhanced therapeutic properties. nih.gov
Resistance Mechanisms and Strategies to Overcome Resistance
Molecular Basis of Resistance in Pathogens
The development of resistance to stilbamidine (B1663490) in pathogens is a multifactorial process, with the most extensively studied mechanisms involving reduced intracellular drug accumulation and alterations in cellular organelles targeted by the drug.
The primary mechanism of resistance to stilbamidine and other diamidines in Trypanosoma brucei is the reduced uptake of the drug into the cell, which is mediated by specific membrane transporters.
Mutations in genes encoding transporter proteins are a key factor in the development of resistance to stilbamidine. In T. brucei, two transporters, the P2 aminopurine transporter (encoded by the TbAT1 gene) and the aquaglyceroporin 2 (TbAQP2), have been identified as major players in the uptake of diamidines.
Loss-of-function mutations in the TbAT1 gene can lead to a significant reduction in the uptake of certain diamidines. While this results in high-level resistance to drugs like diminazene (B1218545), the resistance to pentamidine (B1679287) and melaminophenyl arsenicals is less pronounced. Knockout of the TbAT1 gene in T. brucei leads to a deficiency in P2-type adenosine (B11128) transport and the absence of adenosine-sensitive uptake of pentamidine.
More critical for high-level resistance to pentamidine and the related drug melarsoprol (B1676173) is the function of TbAQP2. This transporter has been identified as the high-affinity pentamidine transporter (HAPT1). Deletions or chimeric rearrangements between the TbAQP2 gene and the neighboring, closely related TbAQP3 gene are strongly associated with melarsoprol-pentamidine cross-resistance (MPXR). These genetic alterations result in a non-functional or absent TbAQP2 protein, leading to a loss of HAPT1 activity and consequently, reduced drug uptake. Field isolates of T. b. gambiense with decreased susceptibility to pentamidine have been found to harbor mutations in the TbAQP2 gene.
The following table summarizes the key transporter genes involved in stilbamidine resistance and the impact of their genetic mutations.
| Gene | Transporter | Function in Drug Uptake | Impact of Genetic Mutation |
| TbAT1 | P2 aminopurine transporter | Mediates uptake of aminopurines and certain diamidines. | Loss of function leads to reduced uptake and resistance to some diamidines. |
| TbAQP2 | Aquaglyceroporin 2 (HAPT1) | High-affinity transporter for pentamidine and melarsoprol. | Deletions or chimeric rearrangements lead to loss of function and high-level cross-resistance. |
Beyond genetic mutations that inactivate transporters, alterations in the expression levels or the subcellular localization of these proteins can also contribute to drug resistance. Reduced transcription or translation of transporter genes like TbAQP2 would lead to a lower number of functional transporters on the cell surface, thereby limiting drug influx. While specific studies detailing the altered localization of stilbamidine transporters are not extensively available, it is a recognized mechanism of drug resistance for other compounds where transporters may be internalized from the cell membrane, rendering them ineffective at drug uptake from the extracellular environment.
The mitochondrion is a key target for diamidine drugs, including stilbamidine. These compounds are known to accumulate in the mitochondria of susceptible parasites, leading to mitochondrial dysfunction. In resistant strains, alterations in mitochondrial function can contribute to the resistance phenotype.
Pentamidine, a related diamidine, has been shown to localize to mitochondria and disrupt the mitochondrial membrane potential (ΔΨm) in parasite cells. In Leishmania, accumulation of pentamidine in the mitochondrion is a crucial aspect of its activity, and reduced mitochondrial accumulation is observed in resistant cells. This suggests that alterations in the mitochondrial membrane or its transport systems that prevent drug accumulation can confer resistance. Furthermore, mitochondrial dysfunction can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA. While the precise mechanisms of how resistant strains modulate their mitochondrial function to evade the effects of stilbamidine are still under investigation, it is evident that maintaining mitochondrial integrity and function in the presence of the drug is a component of the resistance phenotype.
A significant concern in the treatment of infectious diseases is the development of cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs. In the case of stilbamidine, there is a well-documented pattern of cross-resistance with other diamidines and arsenical compounds, particularly in Trypanosoma brucei.
The most notable example is the melarsoprol-pentamidine cross-resistance (MPXR) phenotype. This is primarily linked to the loss of function of the TbAQP2 transporter, which is responsible for the uptake of both pentamidine and melaminophenyl arsenicals. Therefore, pathogens that develop resistance to pentamidine through alterations in TbAQP2 will concurrently exhibit resistance to melarsoprol. While stilbamidine is structurally related to pentamidine, the extent of cross-resistance can vary depending on the specific resistance mechanism.
The table below illustrates the cross-resistance patterns observed with stilbamidine and related compounds.
| Drug Class | Example Compounds | Cross-Resistance with Stilbamidine | Underlying Mechanism |
| Diamidines | Pentamidine, Diminazene | Yes | Shared uptake pathways (e.g., TbAQP2, TbAT1). |
| Melaminophenyl Arsenicals | Melarsoprol | Yes | Shared uptake pathway (TbAQP2). |
Pharmacological and Toxicological Investigations Mechanistic Focus
Mechanisms of Stilbamidine (B1663490) Dihydrochloride (B599025) Toxicity
The toxicity profile of stilbamidine dihydrochloride is primarily characterized by its effects on the nervous system and its ability to induce a lysosomal storage disorder.
Research on Neurotoxicity Mechanisms
Stilbamidine dihydrochloride is recognized as a blocker of neuromuscular transmission and axonal conduction medkoo.com. A notable toxic effect observed following its administration is a distinct neuropathy, which often manifests with a delayed onset. This neuropathy is characterized by progressive sensory alterations such as paresthesia, hypalgesia (diminished sensitivity to pain), and anesthesia (loss of sensation).
Clinical observations have consistently pointed towards a specific impact on the trigeminal nerve (the fifth cranial nerve), which is responsible for sensation in the face. It has been suggested that the neurological lesion responsible for these symptoms is located in the sensory nucleus of the trigeminal nerve within the pons, a part of the brainstem.
Studies on Drug-Induced Phospholipidosis (PLD)
Stilbamidine dihydrochloride belongs to a class of compounds known as cationic amphiphilic drugs (CADs). These molecules share common physicochemical properties, including a hydrophobic ring structure and a hydrophilic side chain with a charged cationic amine group echelon-inc.com. A well-documented effect of many CADs is the induction of phospholipidosis (PLD), a lysosomal storage disorder echelon-inc.comnih.govnih.gov.
The mechanism underlying drug-induced phospholipidosis involves the accumulation of these drugs within lysosomes, the acidic organelles responsible for cellular waste breakdown nih.govnih.gov. Due to their chemical nature, CADs become protonated and trapped within the acidic environment of the lysosome nih.gov. This accumulation leads to the inhibition of lysosomal phospholipase activity, enzymes crucial for the breakdown of phospholipids (B1166683) nih.govnih.gov. The impaired degradation results in the excessive intracellular accumulation of phospholipids and the formation of characteristic multilamellar bodies within the cells nih.govebm-journal.org.
The process is generally considered a cellular adaptive response rather than a direct toxic manifestation, though its long-term functional consequences are still a subject of investigation nih.gov.
| Mechanism of Drug-Induced Phospholipidosis by Cationic Amphiphilic Drugs |
| Drug Characteristics |
| Cellular Location |
| Molecular Interaction |
| Pathological Hallmark |
Investigation of Cerebral Lesions in Animal Models
Toxicological studies in animal models have provided further insight into the neurotoxic potential of stilbamidine dihydrochloride. Research has demonstrated that the intravenous injection of 4,4'-diamidino stilbene (B7821643) can produce selective cerebral lesions of a consistent type in healthy dogs nih.govnih.gov. These lesions were often associated with the presentation of distinct and characteristic neurological signs that appeared during the course of the injections.
Pharmacokinetic and Pharmacodynamic Research (Mechanistic and Distribution Focus)
Understanding the absorption, distribution, metabolism, and excretion of stilbamidine dihydrochloride is crucial for comprehending its biological effects. Research in this area has focused on its intracellular behavior and metabolic fate.
Intracellular Accumulation and Distribution in Host and Pathogen Cells
Stilbamidine dihydrochloride exhibits distinct patterns of accumulation and distribution. As a cationic amphiphilic drug, it is known to be taken up into lysosomes of host cells nih.gov.
In the context of its use against pathogenic protozoans like Trypanosoma brucei, the agent of sleeping sickness, its uptake is a critical determinant of its efficacy. Studies have identified specific transporters in trypanosomes that are responsible for the uptake of diamidine drugs. These include the P2 aminopurine transporter, encoded by the TbAT1 gene, and the high-affinity pentamidine (B1679287) transporter (HAPT1) nih.govnih.govfrontiersin.orgmdpi.com. The efficiency of these transport systems in the parasite can influence drug sensitivity and the development of resistance nih.govnih.govfrontiersin.org. For instance, tbat1-null trypanosomes show decreased sensitivity to stilbamidine nih.gov. The uptake of stilbamidine in the pathogen is therefore a direct mechanism of its antiparasitic action nih.gov.
| Transporter | Function in Trypanosoma brucei | Relation to Stilbamidine |
| P2 (TbAT1) | Aminopurine transporter | Mediates uptake of diamidines, including stilbamidine nih.govmdpi.com. |
| HAPT1 | High-affinity pentamidine transporter | Involved in the uptake of diamidines nih.govfrontiersin.org. |
Metabolite Formation and Biological Activity
Investigations into the metabolism of stilbamidine have indicated that the parent drug itself is the primary active agent. Studies using radiolabeled stilbamidine in rats have shown that the prophylactic action of the drug depends on the unchanged molecule being retained in tissues medkoo.com. When treating an active trypanosome infection, it is the parent drug that is extracted from the parasites medkoo.com. This suggests that stilbamidine does not require metabolic activation to exert its therapeutic or toxic effects and that its biological activity is not primarily mediated by its metabolites.
Photochemical and Hydrolytic Degradation Product Activity and Toxicity
Comprehensive investigations into the specific photochemical and hydrolytic degradation pathways of stilbamidine dihydrochloride and the subsequent pharmacological and toxicological profiles of its degradation products are not extensively detailed in publicly available scientific literature. While the stability of pharmaceutical compounds is a critical aspect of their development and use, leading to standardized stress testing under various conditions, the specific outcomes for stilbamidine dihydrochloride in terms of product identification and biological activity remain largely uncharacterized in the sources reviewed.
General principles of drug degradation suggest that exposure to light (photochemical degradation) or water (hydrolytic degradation) can lead to the formation of various new chemical entities. For stilbene-based compounds, photochemical reactions can involve isomerization of the central double bond, cyclization, or oxidation. Hydrolysis, particularly of the amidine functional groups in stilbamidine, could potentially lead to the formation of corresponding carboxylic acids or other related structures.
However, without specific studies on stilbamidine dihydrochloride, any discussion on the activity and toxicity of its degradation products would be speculative. Research on other stilbenoids or related compounds indicates that degradation can lead to products with altered, reduced, or occasionally enhanced biological activity or toxicity. For instance, the toxicity of 2-hydroxystilbamidine, a potential metabolite or degradation product of stilbamidine, has been noted in the context of its therapeutic use. However, its formation specifically through photochemical or hydrolytic pathways of stilbamidine dihydrochloride is not confirmed.
Due to the lack of specific experimental data identifying the photochemical and hydrolytic degradation products of stilbamidine dihydrochloride and assessing their biological activities and toxicities, no definitive data tables can be presented at this time. Further research is required to elucidate these aspects of stilbamidine dihydrochloride's chemical and pharmacological profile.
Future Directions and Translational Research Potential
Development of Next-Generation Diamidine Compounds with Improved Profiles
The development of novel diamidine compounds is focused on overcoming the limitations of earlier molecules and expanding their therapeutic potential. A key area of advancement involves designing heterocyclic diamidines with the ability to recognize mixed A-T and G-C base pairs in the minor groove of DNA. nih.govdrugbank.comnih.gov This represents a significant evolution from first-generation diamidines, which primarily target A-T rich regions.
Researchers are crafting new modules with enhanced DNA sequence recognition capabilities by incorporating H-bond acceptors. nih.govnih.gov These next-generation compounds aim to provide new biotechnology reagents and therapeutic candidates with better development potential. nih.govdrugbank.comnih.gov The goal is to create agents that can compete with protein-DNA complexes to control gene expression. For instance, the linked heterocyclic-diamidine, DB2528, and its derivatives have been synthesized to achieve an excellent match to the DNA minor groove shape, demonstrating a promising approach for developing a wide array of modular agents for targeting complex DNA sequences. nih.gov
Key research findings in the development of next-generation diamidines are summarized below:
| Compound Class | Key Feature | Therapeutic Goal |
| Heterocyclic Diamidines | Recognition of G-C base pairs in an A-T context | Expanded DNA sequence targeting, control of gene expression |
| Linked Heterocyclic-Diamidines (e.g., DB2528) | Optimized match to DNA minor groove shape | Competition with protein-DNA complexes |
| Furamidine (B1674271) (DB75) Prodrugs | Improved cell uptake and activity | Treatment of sleeping sickness |
Repurposing Strategies and Combination Therapy Formulations
Repurposing existing drugs offers a streamlined path to new therapeutic applications. Stilbamidine (B1663490) and related diamidines, such as Pentamidine (B1679287), have historical use in treating multiple myeloma. medchemexpress.comglpbio.com Modern research is exploring the potential of these compounds for other indications.
Combination therapy is another promising strategy. The antimicrobial and antiparasitic properties of diamidines make them candidates for use alongside other agents to enhance efficacy and combat drug resistance. For example, since diamidines are actively taken up by transporters in parasites, understanding these mechanisms is crucial for designing effective combination therapies and overcoming resistance. scispace.com Research into the transporters involved in diamidine uptake, such as the P1 and P2 adenosine (B11128) transporters in Trypanosoma brucei, can inform the development of combination strategies that are less susceptible to resistance. researchgate.net
Addressing Unmet Medical Needs in Infectious Diseases
Infectious diseases remain a major global health challenge, with an ongoing need for new and effective treatments, particularly in the face of growing drug resistance. researchgate.net Diamidine compounds, including Stilbamidine, have demonstrated activity against a range of pathogens.
Antifungal Activity : Stilbamidine has been used in the treatment of various fungal infections, including cutaneous blastomycosis and disseminated coccidioidomycosis. medkoo.comnih.gov
Antitrypanosomal Activity : Aromatic diamidines represent a significant class of antitrypanosomal drugs. scispace.com Compounds like Furamidine have been developed and tested for activity against sleeping sickness. nih.gov Research continues to investigate novel diamidines against Trypanosoma evansi, the causative agent of Surra in animals, with some compounds showing the ability to cure infected mice at low doses. scispace.com The activity of these compounds against parasites that lack certain transporters, such as the P2 transporter, suggests they may have alternative uptake pathways and could be effective against drug-resistant strains. scispace.com
The development of new diamidines with potent activity against parasites like Trypanosoma brucei, T. cruzi, and Leishmania spp. is an active area of research. researchgate.net
Emerging Research Areas for Stilbamidine Dihydrochloride (B599025) and Analogues
Emerging research is focused on leveraging the unique properties of Stilbamidine and its analogues for novel applications. The intrinsic fluorescence of some heterocyclic diamidine compounds allows them to be directly observed in cells, making them valuable tools for biological research. nih.gov This property has been used to show that these compounds selectively target the kinetoplast DNA in the mitochondria of trypanosomes. nih.gov
The ability of next-generation diamidines to selectively recognize specific DNA sequences opens up possibilities for their use as biotechnology reagents. nih.govdrugbank.com Furthermore, the exploration of novel mechanisms of action is a key area of future research. For instance, understanding how these compounds interact with specific cellular transporters, such as the high-affinity pentamidine transporter (HAPT1) and the adenosine-sensitive pentamidine transporter (ASPT1), can lead to the design of more selective and effective drugs. medchemexpress.comglpbio.commedchemexpress.com
Future research may also focus on developing analogues with improved pharmacological properties, such as enhanced cell uptake and reduced toxicity, to expand their therapeutic utility. nih.gov
Q & A
Q. How can advanced imaging techniques elucidate Stilbamidine dihydrochloride’s biodistribution in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
